molecular formula C18H12ClN3O B4508655 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4508655
M. Wt: 321.8 g/mol
InChI Key: COZDIVBNNLYXAZ-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a fused pyrazolo-pyridine core. Its structure includes a pyrazole ring (positions 1,2-dihydro-3H) fused to a pyridinone moiety, with a 3-chlorophenyl group at position 6 and a phenyl group at position 2. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

6-(3-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-13-6-4-5-12(11-13)16-10-9-15-17(20-16)21-22(18(15)23)14-7-2-1-3-8-14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZDIVBNNLYXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde and phenylhydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable diketone under acidic or basic conditions to yield the desired pyrazolo[3,4-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, alkyl, or other functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of pharmaceuticals due to its diverse biological activities:

  • Anti-inflammatory and Analgesic Properties : Research indicates that pyrazolone derivatives exhibit anti-inflammatory effects and can act as analgesics. The presence of the chlorophenyl group may enhance these properties, making it a candidate for pain relief medications .
  • Enzyme Inhibition : Studies have demonstrated that this compound can act as an enzyme inhibitor, particularly in pathways related to inflammation and pain. Its mechanism involves interaction with specific biological macromolecules, which could lead to therapeutic applications in treating chronic diseases.
  • Potential Antitumor Activity : Preliminary research suggests that compounds with similar structures may possess antitumor properties. Further investigations are needed to evaluate the efficacy of 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one against various cancer cell lines .

Biological Research Applications

In addition to medicinal uses, this compound is valuable in biological research:

  • Biochemical Assays : It can serve as a probe in biochemical assays to understand enzyme kinetics and inhibition mechanisms. The unique structural features allow for selective binding to target enzymes .
  • Drug Development : The compound's ability to modify biological pathways makes it a suitable scaffold for designing new drugs aimed at specific targets within metabolic or signaling pathways .

Synthetic Organic Chemistry Applications

The synthesis of this compound involves several synthetic routes that are of interest in organic chemistry:

  • Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex heterocyclic compounds, expanding the library of available pyrazolone derivatives for further research and application .
  • Reactivity Studies : Its chemical reactivity allows for the exploration of various reaction conditions and mechanisms, contributing to the understanding of pyrazolone chemistry and its derivatives .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory activity of various pyrazolone derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to pain and inflammation. The findings showed promising results that warrant further investigation into its potential as a drug candidate for chronic pain management.

Mechanism of Action

The mechanism of action of 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s pyrazolo-pyridinone core is shared with several pharmacologically active agents, but substituent variations critically define its uniqueness. Key comparisons include:

Compound Name Core Structure Substituents Key Features
6-(3-Chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Pyrazolo[3,4-b]pyridin-3-one 6-(3-Cl-phenyl), 2-phenyl Chlorophenyl enhances lipophilicity; phenyl stabilizes π-π interactions
Adavosertib (MK-1775) Pyrazolo[3,4-d]pyrimidin-3-one 6-(4-(4-methylpiperazin-1-yl)phenyl), 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl) Potent WEE1 inhibitor; hydroxypropyl and piperazine groups improve solubility and target binding
3-(4-Chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one Tetrahydropyrazolo[3,4-b]pyridin-6-one 3-(4-Cl-phenyl), 4-(methoxy-propargylphenyl) Propargyl and methoxy groups enhance metabolic stability and enzyme inhibition
Trazodone Triazolo[4,3-a]pyridin-3-one 2-(3-(4-(3-Cl-phenyl)piperazinyl)propyl) Antidepressant; piperazine chain facilitates serotonin reuptake inhibition

Key Differentiators and Research Implications

Core Rigidity: The pyrazolo[3,4-b]pyridinone core is less conformationally flexible than triazolopyridazines (), possibly limiting off-target interactions.

Pharmacokinetics : Unlike trazodone’s piperazine-propyl chain (), the target compound lacks ionizable groups, which may reduce oral bioavailability.

Biological Activity

6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that includes a pyrazolo[3,4-b]pyridine core, which is known for its potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one under microwave irradiation. The molecular structure has been analyzed using X-ray crystallography, revealing that most atoms lie in a single plane, with slight displacements observed in specific carbon atoms.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. In vitro assays demonstrated promising results against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The compound's mechanism often involves modulation of signaling pathways critical for cell survival and proliferation .

Antimicrobial and Antiviral Effects

The compound also exhibits antimicrobial and antiviral activities. A recent study highlighted its effectiveness against Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent. In vitro testing revealed that certain derivatives showed significant inhibitory effects on bacterial growth, suggesting a promising avenue for further development as an antibiotic .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds derived from this scaffold have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models, indicating their potential use in treating inflammatory diseases .

Summary of Biological Activities

Activity Type Description Reference
Anticancer Inhibits proliferation of cancer cell lines (A549, MCF-7)
Antimicrobial Effective against Mycobacterium tuberculosis
Anti-inflammatory Reduces levels of TNF-α and IL-6 in inflammatory models

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various pyrazolo[3,4-b]pyridine derivatives, researchers synthesized multiple compounds and evaluated their cytotoxicity using the MTT assay. The results indicated that certain compounds exhibited IC50 values below 10 µM against A549 cells, demonstrating strong selectivity for cancer cells over normal cells .

Case Study 2: Antitubercular Activity

A combinatorial library of pyrazolo[3,4-b]pyridine derivatives was tested against Mycobacterium tuberculosis H37Rv strain. The study revealed that specific substitutions on the pyrazole ring enhanced antitubercular activity significantly compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?

  • Methodological Answer : The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., pyrazolo[3,4-d]pyrimidinones) are synthesized via multi-step routes starting with substituted pyridines or pyrimidines. Key steps include:

  • Allylation : Introducing allyl groups to enhance reactivity, as seen in the synthesis of 2-allyl-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives .
  • Substitution Reactions : Functionalizing the core structure with chlorophenyl or other aryl groups via nucleophilic aromatic substitution or Suzuki coupling .
  • Characterization : Melting point analysis, IR (to confirm carbonyl groups), and NMR (to verify regiochemistry and substituent positions) are critical .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural validation relies on spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (e.g., chlorophenyl vs. pyridine rings) .
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) in the dihydro-pyridinone core .
  • HPLC-Purity Analysis : Quantifies impurities using retention time standards (e.g., relative retention times for chlorophenyl derivatives) .

Advanced Research Questions

Q. What experimental approaches address contradictions in cytotoxicity data for pyrazolo-pyridine derivatives?

  • Methodological Answer : Limited single-agent cytotoxicity (e.g., in WEE1 inhibitors) may arise from cell line-specific factors or compensatory kinase pathways. To resolve discrepancies:

  • Combination Studies : Pair the compound with DNA-damaging agents (e.g., cisplatin) to evaluate synergistic effects .
  • Kinase Profiling : Use kinase inhibition assays to identify off-target interactions that may mask efficacy .
  • Apoptosis Markers : Measure caspase-3/7 activation to distinguish cytostatic vs. cytotoxic effects .

Q. How can structure-activity relationships (SAR) guide optimization of this compound for kinase inhibition?

  • Methodological Answer : Key SAR insights from related pyrazolo-pyrimidinones include:

  • 3-Chlorophenyl Substitution : Enhances target binding via hydrophobic interactions, as seen in WEE1 inhibitors .
  • Pyridine Ring Modifications : Introducing hydroxyl or methyl groups (e.g., 6-(2-hydroxypropan-2-yl) groups) improves solubility without compromising activity .
  • Allyl vs. Aryl Side Chains : Allyl groups (e.g., 2-allyl derivatives) may reduce metabolic instability compared to bulkier substituents .

Q. What in vitro models are suitable for assessing target engagement and off-target effects?

  • Methodological Answer : Prioritize models aligned with the compound’s hypothesized mechanism (e.g., WEE1 inhibition):

  • pCDC2 (Tyr15) Phosphorylation Assays : Validate WEE1 inhibition in cancer cell lines (e.g., HCT-116) .
  • Cell Cycle Analysis : Flow cytometry to confirm G2/M checkpoint abrogation .
  • Selectivity Panels : Screen against related kinases (e.g., CDK1, PLK1) to rule out off-target activity .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be mitigated during preclinical development?

  • Methodological Answer : Strategies include:

  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with esters or carbamates to enhance absorption .
  • Salt Formation : Improve solubility via hydrochloride or phosphate salts, as demonstrated for similar heterocycles .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., allyl oxidation) and guide structural refinements .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Four-Parameter Logistic Model : Fit dose-response curves to calculate IC50 values and Hill slopes .
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups across multiple cell lines or conditions .
  • Resazurin-Based Assays : Normalize viability data to account for plate-to-plate variability .

Q. How should researchers reconcile discrepancies in melting point data across synthetic batches?

  • Methodological Answer :

  • Recrystallization : Purify using solvents like ethanol or DCM to eliminate polymorphic variations .
  • DSC Analysis : Differential scanning calorimetry provides precise melting profiles and detects amorphous content .
  • Elemental Analysis : Verify stoichiometry to rule out impurities affecting thermal properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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